tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridine-5-sulfonamido substituent at the 4-position. The sulfonamido group introduces polarity and hydrogen-bonding capacity, while the Boc group enhances stability and modulates solubility.
Properties
IUPAC Name |
tert-butyl 4-(pyridin-3-ylsulfonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-12(7-10-18)17-23(20,21)13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPGXEVLTCJZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with pyridine-5-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative. Subsequently, the tert-butyl ester group can be introduced through esterification using tert-butanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, reducing the time and cost associated with batch reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or the piperidine core.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at the piperidine or pyridine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in chemical synthesis or biological studies.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, modifications to the piperidine structure can enhance selectivity against specific cancer cell lines. A notable study demonstrated that compounds similar to tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate were able to inhibit protein kinase B (Akt), a key player in cancer cell survival and proliferation, suggesting potential for development as anticancer agents .
1.2 Anti-inflammatory Properties
Research has indicated that compounds featuring piperidine moieties can modulate inflammatory responses. The compound has been evaluated for its ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation. In vitro studies showed that certain derivatives could reduce interleukin-1 beta (IL-1β) release, highlighting their potential as anti-inflammatory agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps, including the protection of functional groups and coupling reactions. A practical synthesis method was outlined in a supporting document, which details the use of various reagents and conditions to achieve high yields of the desired compound .
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 4-bromobenzoate | Microwave-assisted reaction | 99% |
| 2 | Trifluoroacetic acid | Deprotection step | High yield |
Case Studies
3.1 Case Study: Inhibition of Pyroptosis
A detailed investigation into the anti-pyroptotic activity of piperidine derivatives revealed that this compound could significantly inhibit pyroptosis in macrophages treated with lipopolysaccharides (LPS) and ATP. The study reported an inhibition rate of approximately 35%, demonstrating the compound's therapeutic potential in treating inflammatory diseases .
3.2 Case Study: Selectivity Against Protein Kinase B
Another study focused on the selectivity profile of similar piperidine compounds against protein kinase B. The findings indicated that modifications to the piperidine ring could enhance selectivity while maintaining potency against cancer cell lines, providing insights for future drug design targeting Akt pathways .
Mechanism of Action
The mechanism by which tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways would vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- CAS No.: 1707580-61-7
- Key Features: Substituted with a pyridin-3-yl group and an amino group at the 4-position. Lacks the sulfonamido moiety, reducing polarity compared to the target compound.
- Applications : Likely used as a building block for drug discovery due to its amine functionality, which facilitates further derivatization.
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
- Key Features: Features a dimethylamino group and a methyl group at the 4-position. The dimethylamino group increases basicity and steric bulk compared to sulfonamido or pyridyl substituents.
- Applications : May serve as a precursor for cationic or amphiphilic molecules in drug design.
General Comparison of Substituent Effects
| Property | Target Compound | 4-Amino-4-(pyridin-3-yl) | 4-(Dimethylamino)-4-methyl |
|---|---|---|---|
| Polarity | High (sulfonamido group) | Moderate (amine + pyridyl) | Low (dimethylamino + methyl) |
| Hydrogen-Bond Capacity | Strong (N–H and S=O groups) | Moderate (amine + pyridyl N) | Weak (dimethylamino) |
| Steric Hindrance | Moderate (pyridine-5-sulfonamido) | Low (pyridin-3-yl) | High (methyl + dimethylamino) |
| Potential Bioactivity | Enzyme inhibition (sulfonamide motif) | Amine-mediated interactions | Lipophilic target engagement |
Research Findings and Implications
- Sulfonamido vs. Amine Functionality: The sulfonamido group in the target compound enhances hydrogen-bonding interactions, making it suitable for targeting polar enzyme active sites (e.g., carbonic anhydrase or metalloproteases). In contrast, the amine in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is more reactive, enabling facile coupling reactions .
- Pyridine Positional Isomerism : The pyridin-5-sulfonamido substituent in the target compound may exhibit distinct electronic effects compared to pyridin-3-yl analogs due to differences in nitrogen lone-pair orientation and ring conjugation.
Limitations and Data Gaps
- No direct data on the target compound’s solubility, melting point, or biological activity were found in the provided evidence.
- Comparisons rely on structural extrapolation rather than experimental data for the sulfonamido derivative.
Biological Activity
tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate (CAS No. 1233955-38-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 341.43 g/mol. The compound features a piperidine ring substituted with a pyridine sulfonamide moiety, which is crucial for its biological activity.
Research indicates that compounds containing sulfonamide groups often exhibit diverse biological activities, including antimicrobial and anticancer properties. The sulfonamide moiety can interact with various enzymes and receptors, potentially leading to inhibition of cellular pathways critical for pathogen survival or tumor growth.
Antimicrobial Activity
Studies have shown that related compounds demonstrate significant activity against Mycobacterium tuberculosis, indicating that this compound may possess similar properties. For instance, modifications in the sulfonamide structure have been linked to enhanced activity against resistant strains of bacteria .
Anticancer Properties
The compound's structure suggests potential as an anticancer agent. Research into similar piperidine derivatives has revealed their ability to disrupt microtubule polymerization, leading to mitotic arrest in cancer cells. The introduction of the pyridine sulfonamide group may enhance this effect by increasing solubility and bioavailability .
Study on Anticancer Activity
A study evaluating a series of piperidine derivatives found that compounds with structural similarities to this compound exhibited IC values in the low micromolar range against various cancer cell lines. The most potent derivatives caused significant cytotoxicity at concentrations as low as 0.1 µM, highlighting the potential for this compound in cancer therapy .
High-Throughput Screening
In a high-throughput screening of over 100,000 compounds targeting Mycobacterium tuberculosis, several analogs displayed promising activity. The modifications made to the piperidine framework, particularly the inclusion of sulfonamide groups, were critical for enhancing the overall efficacy against this pathogen .
Data Tables
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- PPE : Use chemical-resistant gloves, lab coats, and safety goggles. Full-face protection is advised during high-risk procedures (e.g., grinding, heating) .
- Respiratory Protection : For powder handling, use NIOSH-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
- Ventilation : Conduct work in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for large-scale synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), contain residues, and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Key Steps :
Sulfonamide Formation : React pyridine-5-sulfonyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions (e.g., pyridine or triethylamine as a base) in anhydrous dichloromethane (DCM) at 0–25°C .
Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) to protect the piperidine nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm sulfonamide linkage (δ ~7.8–8.5 ppm for pyridine protons; δ ~160–165 ppm for carbonyl carbons) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion verification (calculated [M+H]⁺: ~352.18 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonamide coupling efficiency. Avoid protic solvents that may hydrolyze the Boc group .
- Catalyst Screening : Evaluate coupling agents (e.g., HATU, EDCI) for sulfonamide formation. HATU typically offers higher yields in inert atmospheres .
- Temperature Control : Monitor exothermic reactions using ice baths. Gradual warming (0°C → RT) reduces side-product formation .
Q. How should discrepancies in spectroscopic data be addressed during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like ACD/Labs or Gaussian) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or sulfonic acid contaminants) .
- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ to resolve peak splitting caused by residual moisture in CDCl₃ .
Q. What strategies are recommended for evaluating compound stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C, RT, and 40°C (75% humidity) for 4–8 weeks. Monitor degradation via HPLC at intervals (0, 2, 4, 8 weeks) .
- Light Sensitivity : Expose samples to UV (254 nm) and visible light. Use amber vials if photodegradation is observed .
- Moisture Control : Store under argon in desiccators with silica gel. Conduct Karl Fischer titration to quantify water content .
Q. How can computational methods predict biological interactions or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinase domains). Focus on sulfonamide and pyridine moieties as hydrogen-bond donors/acceptors .
- QSAR Modeling : Train models on analogous piperidine derivatives to predict ADMET properties (e.g., LogP, solubility) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
